

# Spectroscopic Analysis of 3-(4-Hydroxyphenyl)propionitrile: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propionitrile

Cat. No.: B013598

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Hydroxyphenyl)propionitrile**, a molecule of interest in various research fields. The following sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and application in scientific research and drug development.

## Infrared (IR) Spectroscopy

The infrared spectrum of **3-(4-Hydroxyphenyl)propionitrile** reveals key functional groups present in the molecule. The analysis of the major absorption bands provides a unique fingerprint for this compound.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3360	O-H stretch (phenolic)	Strong, Broad
~3030	C-H stretch (aromatic)	Medium
~2940	C-H stretch (aliphatic)	Medium
~2250	C≡N stretch (nitrile)	Medium
~1610, 1515, 1445	C=C stretch (aromatic ring)	Strong
~1230	C-O stretch (phenol)	Strong
~830	C-H bend (para-substituted aromatic)	Strong

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **3-(4-Hydroxyphenyl)propionitrile**, confirming its structural integrity.

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.05	Doublet	2H	Ar-H (ortho to -CH <sub>2</sub> CH <sub>2</sub> CN)
~6.75	Doublet	2H	Ar-H (ortho to -OH)
~5.0 (variable)	Singlet (broad)	1H	-OH
~2.85	Triplet	2H	-CH <sub>2</sub> -Ar
~2.60	Triplet	2H	-CH <sub>2</sub> -CN

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum complements the <sup>1</sup>H NMR data, showing signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)	Assignment
~154.5	Ar-C-OH
~130.0	Ar-C (ortho to -CH <sub>2</sub> CH <sub>2</sub> CN)
~129.5	Ar-C (ipso)
~119.5	C≡N
~115.5	Ar-C (ortho to -OH)
~31.0	-CH <sub>2</sub> -Ar
~19.0	-CH <sub>2</sub> -CN

## Experimental Protocols

The following are generalized experimental protocols for obtaining the IR and NMR spectra of **3-(4-Hydroxyphenyl)propionitrile**.

### Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

- Sample Preparation:** A small amount of solid **3-(4-Hydroxyphenyl)propionitrile** is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:** A background spectrum of the empty sample compartment (or the pure solvent/ATR crystal) is recorded. The sample is then placed in the spectrometer, and the

sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400  $\text{cm}^{-1}$ ).

- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, and the data is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

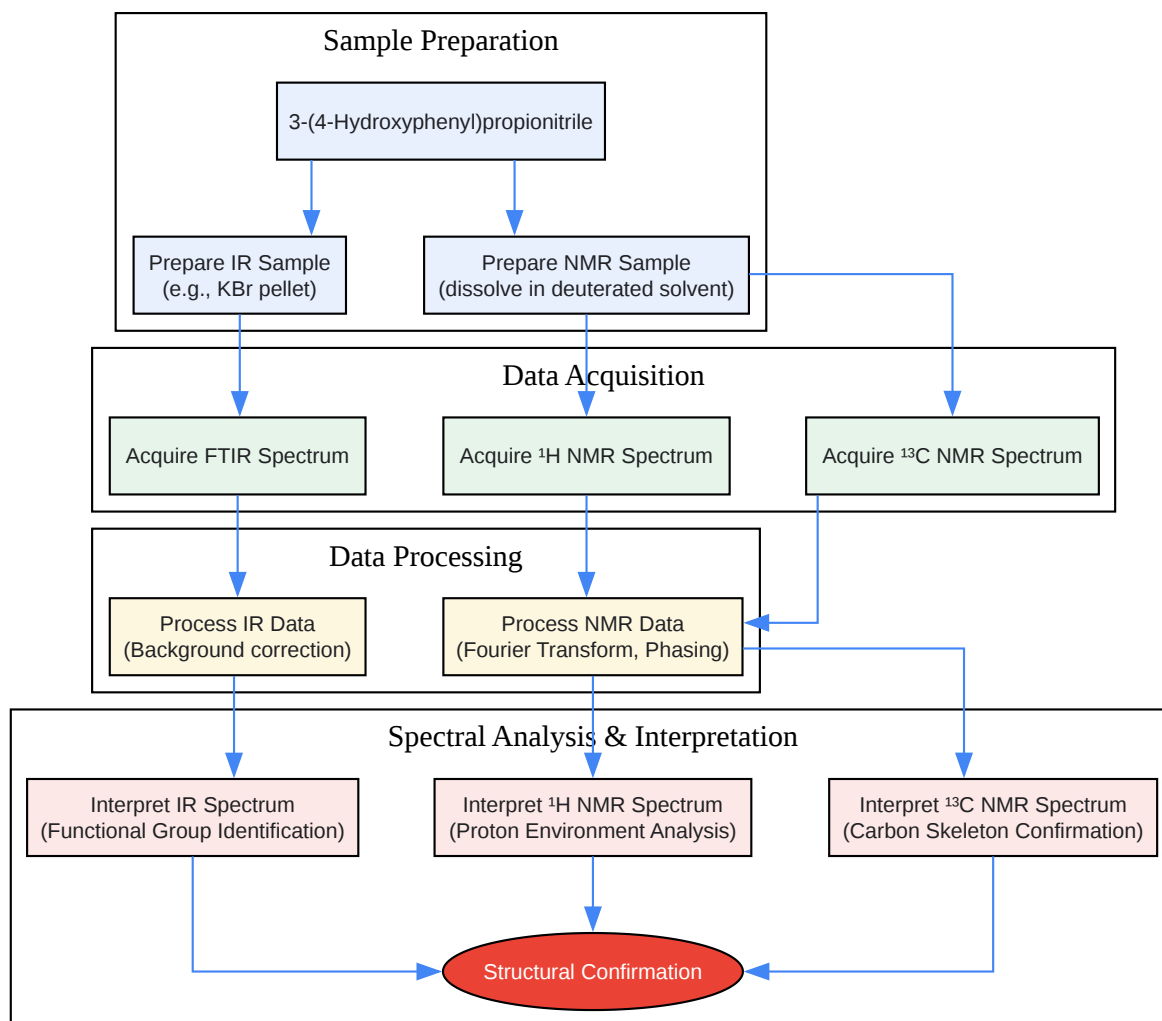
## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of **3-(4-Hydroxyphenyl)propionitrile** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform,  $\text{CDCl}_3$ , or deuterated dimethyl sulfoxide,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0.00$  ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer probe.
  - For  $^1\text{H}$  NMR, the spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak. Chemical shifts are reported in parts per million (ppm).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the spectroscopic analysis of **3-(4-Hydroxyphenyl)propionitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)